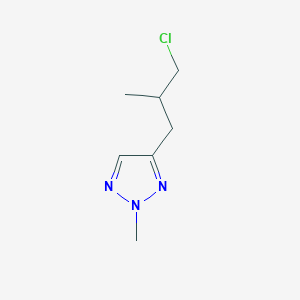
9,10-Anthracenedione, 2,3-dimethyl-1-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 2,3-dimethyl-1-nitro- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of two methyl groups and one nitro group attached to the anthracenedione core.
Méthodes De Préparation
The synthesis of 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- typically involves the nitration of 2,3-dimethylanthracene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The nitration process introduces the nitro group at the desired position on the anthracene ring. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
9,10-Anthracenedione, 2,3-dimethyl-1-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, tin, hydrochloric acid, and potassium permanganate. The major products formed depend on the type of reaction and the conditions employed.
Applications De Recherche Scientifique
9,10-Anthracenedione, 2,3-dimethyl-1-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments. Its unique structure allows for the development of new compounds with desired properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Derivatives of this compound are explored for their potential therapeutic applications. The presence of the nitro group can enhance the compound’s reactivity and biological activity.
Industry: It is used in the production of high-performance materials, such as organic semiconductors and photovoltaic devices
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also interfere with cellular signaling pathways and enzyme activities, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
9,10-Anthracenedione, 2,3-dimethyl-1-nitro- can be compared with other similar compounds, such as:
9,10-Anthracenedione, 2-methyl-1-nitro-: This compound has only one methyl group, which may affect its reactivity and properties.
9,10-Anthracenedione, 2-(1,1-dimethylethyl)-: The presence of a bulky tert-butyl group can influence the compound’s steric and electronic properties.
1,4-Dihydroxy-9,10-anthracenedione: The presence of hydroxyl groups can significantly alter the compound’s chemical behavior and biological activity.
The uniqueness of 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61415-76-7 |
|---|---|
Formule moléculaire |
C16H11NO4 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
2,3-dimethyl-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO4/c1-8-7-12-13(14(9(8)2)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-7H,1-2H3 |
Clé InChI |
BLFAJAWAAYGJGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



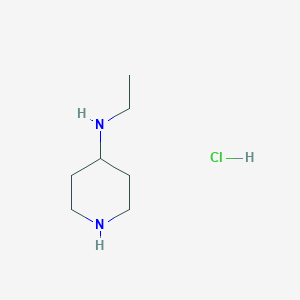
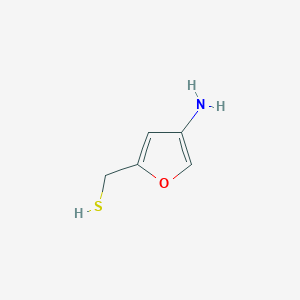
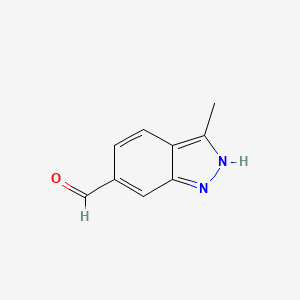
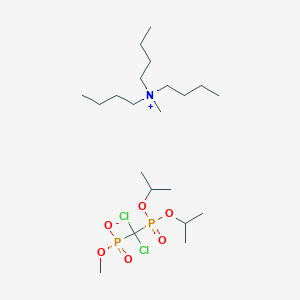
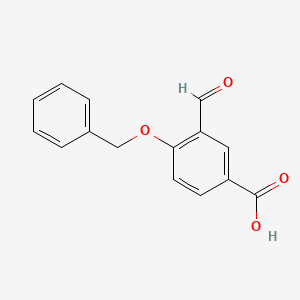
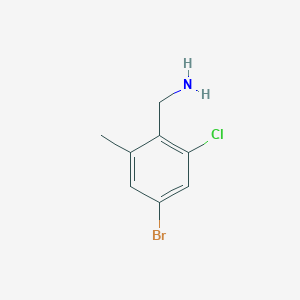

![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)

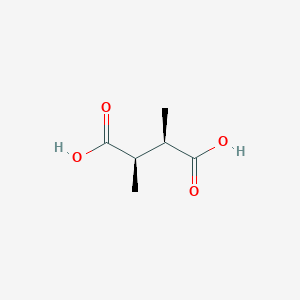
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
